2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile was used to produce 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .Scientific Research Applications
Antifungal Properties
This compound exhibits promising antifungal activity. Researchers have explored its efficacy against various fungal pathogens, including Candida species and Aspergillus. The compound’s unique structure may interfere with fungal cell membranes or metabolic pathways, making it a potential candidate for antifungal drug development .
Antiviral Applications
Studies suggest that this compound could have antiviral properties. Its structural features may allow it to interact with viral proteins or enzymes, inhibiting viral replication. Further investigations are needed to validate its effectiveness against specific viruses, such as influenza or herpesviruses .
Anti-inflammatory Potential
The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine scaffold has been associated with anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine production and NF-κB signaling. This compound might serve as a lead for developing novel anti-inflammatory agents .
Antitumor Activity
Although limited data exist, some studies have investigated the antitumor potential of related pyrazolo[1,5-a]pyrazines. Researchers have observed cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Neuroprotective Effects
Certain pyrazolo[1,5-a]pyrazines have demonstrated neuroprotective properties. Their ability to modulate neuronal pathways and protect against oxidative stress makes them interesting candidates for neurodegenerative disease research. Investigating this compound’s impact on neuronal health could yield valuable insights .
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some compounds inhibit CDK2, which results in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby affecting the proliferation of cells .
Pharmacokinetics
One study reported that a similar compound had an oral bioavailability of 51% in rats .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines . This suggests that this compound may also have significant anti-proliferative effects.
properties
IUPAC Name |
11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVKFBEOHILTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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